molecular formula C21H25N3O B2456913 N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide CAS No. 850921-70-9

N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide

Cat. No.: B2456913
CAS No.: 850921-70-9
M. Wt: 335.451
InChI Key: FJRBJBCPZLEGLN-UHFFFAOYSA-N
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Description

N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The interaction with these targets can lead to changes in cellular processes, which may result in the observed biological activities.

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which could potentially influence their absorption and distribution in the body.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could have various effects at the molecular and cellular level, depending on the specific biological target it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1-isobutyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the benzimidazole core with the phenylacetamide group enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

N-[1-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-15(2)14-24-19-12-8-7-11-18(19)23-21(24)16(3)22-20(25)13-17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRBJBCPZLEGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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